N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
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Overview
Description
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is a complex organic compound characterized by multiple hydroxyl groups and glycosidic linkages. This compound is likely to exhibit significant biological activity due to its structural complexity and the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction steps. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would yield alcohols.
Scientific Research Applications
This compound could have a wide range of applications in scientific research due to its structural complexity and potential biological activity. Possible applications include:
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying carbohydrate-protein interactions.
Medicine: As a potential therapeutic agent due to its multiple functional groups.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological molecules. It might interact with enzymes or receptors through its multiple hydroxyl groups, forming hydrogen bonds and other interactions that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: A simpler compound with similar glycosidic linkages.
Chitin: A polymer of N-acetylglucosamine with structural similarities.
Heparin: A complex polysaccharide with multiple hydroxyl and sulfate groups.
Uniqueness
The uniqueness of N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide lies in its specific arrangement of functional groups and glycosidic linkages, which could confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H45NO21 |
---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-7(33)27-13-17(39)22(47-25-19(41)18(40)15(37)10(4-30)43-25)12(6-32)45-24(13)48-23-16(38)11(5-31)44-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33) |
InChI Key |
RBMYDHMFFAVMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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